molecular formula C16H12O4 B1347014 3-(Phenoxymethyl)-2-benzofurancarboxylic acid CAS No. 28664-92-8

3-(Phenoxymethyl)-2-benzofurancarboxylic acid

Cat. No.: B1347014
CAS No.: 28664-92-8
M. Wt: 268.26 g/mol
InChI Key: VJKTUIWQQYVRRB-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)-2-benzofurancarboxylic acid (CAS RN: 7492-37-7) is a benzofuran derivative featuring a carboxylic acid group at position 2 and a phenoxymethyl substituent at position 3 of the benzofuran core . Its molecular formula is C₁₆H₁₂O₄, with a molecular weight of 268.26 g/mol. The compound is structurally characterized by a fused benzene-furan ring system, which confers unique electronic and steric properties.

Synthesis routes for related benzofuran-2-carboxylic acids often involve:

  • Condensation reactions: For example, ethyl 3-(bromomethyl)quinoxaline-2-carboxylate reacts with salicylaldehydes under basic conditions to form benzofuran-quinoxaline hybrids, followed by hydrolysis to yield carboxylic acids .
  • Ester hydrolysis: Methyl esters of benzofuran-carboxylic acids (e.g., methyl 3-(phenoxymethyl)benzofuran-2-carboxylate) can be hydrolyzed using aqueous KOH or HCl to produce the free acid .

Properties

IUPAC Name

3-(phenoxymethyl)-1-benzofuran-2-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12O4/c17-16(18)15-13(10-19-11-6-2-1-3-7-11)12-8-4-5-9-14(12)20-15/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKTUIWQQYVRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70182822
Record name 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
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Molecular Weight

268.26 g/mol
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CAS No.

28664-92-8
Record name 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
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Record name 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
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Record name 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
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Record name 3-(phenoxymethyl)-2-benzofurancarboxylic acid
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Record name 3-(PHENOXYMETHYL)-2-BENZOFURANCARBOXYLIC ACID
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Preparation Methods

Benzofuran Core Construction

Benzofuran derivatives are commonly synthesized via cyclization reactions involving phenolic precursors and appropriate side chains. Typical methods include:

Introduction of the Phenoxymethyl Group

The phenoxymethyl substituent at the 3-position can be introduced by:

Carboxylic Acid Functionalization

The carboxylic acid group at the 2-position is typically introduced by:

Detailed Preparation Method from Patent Literature

A relevant patent (CN108947822A) describes a method for preparing phenoxy carboxylic acid derivatives, which can be adapted for synthesizing 3-(Phenoxymethyl)-2-benzofurancarboxylic acid. The process involves:

  • Step 1: Condensation Reaction

    Phenol is reacted with an alkylating agent such as methyl chloroacetate in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) under reflux conditions to form methyl phenoxyacetate intermediates.

  • Step 2: Cyclization and Selective Chlorination

    The methyl phenoxyacetate undergoes further reactions, including selective chlorination and cyclization, to form chlorinated benzofuran intermediates.

  • Step 3: Acidolysis

    Acidolysis of the chlorinated intermediates with dilute sulfuric acid at elevated temperatures (80–120 °C) yields the phenoxy carboxylic acid derivatives with high purity (≥98.5%) and high recovery rates (≥98%).

This method avoids the generation of chlorinated phenols and dioxins, improving environmental safety and product quality. The process also minimizes waste and salt byproducts, enhancing industrial feasibility.

Table 1: Summary of Key Reaction Conditions in Phenoxy Carboxylic Acid Preparation

Step Reagents/Conditions Temperature (°C) Reaction Time Yield/Notes
Condensation Phenol, methyl chloroacetate, NaOH/KOH 90 0.5 h Methyl phenoxyacetate, ~96% purity
Selective Chlorination Tin tetrachloride, chlorosulfuric acid 60 0.5 h Chlorinated methyl esters, ~99% purity
Acidolysis Dilute sulfuric acid (5–35%), 25% conc. 80–120 2 h Phenoxy carboxylic acid, ~98.5% purity

Alternative Synthetic Route via Benzofuran Derivative Preparation

Another patent (CN110684000B) describes a process for preparing benzofuran derivatives that can be adapted for this compound:

  • Reacting a benzofuran precursor with potassium tert-butoxide in tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (0–5 °C).
  • The reaction involves dropwise addition of potassium tert-butoxide solution to control the reaction rate and temperature.
  • After completion, the reaction mixture is quenched with petroleum ether, filtered, and purified by repeated washing and concentration steps to isolate the benzofuran derivative.

This method emphasizes controlled base-mediated cyclization and purification to obtain high-purity benzofuran compounds.

Analytical and Purity Considerations

  • High-performance liquid chromatography (HPLC) is the preferred analytical technique for monitoring the purity of this compound and its intermediates.
  • Purity levels of ≥98% are achievable with optimized reaction and purification conditions.
  • Spectroscopic methods such as NMR and mass spectrometry confirm the structure and molecular weight (268.26 g/mol).

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations/Notes
Condensation + Acidolysis Phenol, methyl chloroacetate, NaOH, H2SO4 High purity, environmentally safer Requires careful temperature control
Base-mediated Cyclization Benzofuran precursor, potassium tert-butoxide, THF Controlled reaction, high purity Requires inert atmosphere, low temp
Alkylation Benzofuran intermediate, phenoxymethyl halide Direct introduction of substituent May require multiple steps

Chemical Reactions Analysis

Synthetic Routes to Benzofurancarboxylic Acid Derivatives

Benzofurancarboxylic acids are typically synthesized via:

  • Intramolecular cyclization of o-hydroxyaryl ketones or esters (e.g., via Claisen rearrangement or Heck coupling) .
  • Electrophilic substitution on preformed benzofuran scaffolds, such as bromination or alkylation at the 3-position .
  • Green chemistry approaches (ultrasound/microwave-assisted synthesis) for improved yields and reduced reaction times .

For example, 2-benzofurancarboxylic acid derivatives have been prepared using microwave irradiation (60–70 sec) with yields up to 96% , significantly outperforming conventional methods (36–80% in 24–36 hrs) .

Carboxylic Acid Reactivity

  • Esterification : Carboxylic acid groups are esterified using alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) .
  • Amidation : Coupling with amines via carbodiimide reagents (EDC/HOBt) .

Comparative Reaction Data for Analogues

Reaction TypeSubstrateConditionsYield (%)Reference
S-Alkylation5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiolMicrowave (60 sec), DMF, pyridine69–94
Bromination1-(3-Methyl-1-benzofuran-2-yl)ethanoneNBS/CCl₄, 0°C, 2 hrs45–78
Esterification2-Benzofurancarboxylic acidH₂SO₄, MeOH, reflux, 6 hrs85–92

Challenges and Optimization

  • Steric hindrance : Bulky substituents (e.g., phenoxymethyl) at the 3-position may reduce reaction efficiency in electrophilic substitutions .
  • Solvent effects : Acetonitrile and DMF are optimal for S-alkylation, while DCM/THF suit esterification .
  • Catalyst systems : Pyridine enhances nucleophilicity in alkylation reactions, while Lewis acids (e.g., ZnCl₂) improve cyclization yields .

Unreported Data and Research Gaps

No studies explicitly detail the synthesis or derivatization of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid. Key gaps include:

  • Kinetic studies for phenoxymethyl group installation.
  • Biological activity correlations for this specific substituent-carboxylic acid combination.

Recommendations for Future Work

  • Stepwise synthesis :
    • Prepare 2-benzofurancarboxylic acid via Claisen rearrangement .
    • Introduce phenoxymethyl via Mitsunobu reaction (DIAD, PPh₃) .
  • Characterization : Use ¹H/¹³C NMR and HRMS to confirm regiochemistry .

Scientific Research Applications

3-(Phenoxymethyl)-2-benzofurancarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity: The phenoxymethyl group in the target compound is electron-donating due to the oxygen atom, which may increase the pKa compared to 3-methyl-2-benzofurancarboxylic acid (pKa ~3.5) . However, experimental data for the target compound are lacking. The styryl group in 3-(2-phenylvinyl)-2-benzofurancarboxylic acid introduces conjugation, slightly raising acidity (pKa ~3.8) compared to the methyl analog .

Structural Diversity and Applications: Quinoline hybrids (e.g., compounds 3g and 3h in ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities, making them candidates for antimicrobial agents .

Synthetic Routes: Most benzofuran-carboxylic acids are synthesized via Friedländer condensation (for quinoline hybrids) or ester hydrolysis (for free acids) . The target compound’s methyl ester is synthesized through nucleophilic substitution, followed by hydrolysis to the acid .

Biological Activity

3-(Phenoxymethyl)-2-benzofurancarboxylic acid is an organic compound belonging to the benzofuran class, characterized by its unique phenoxymethyl substitution. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. Understanding its mechanisms of action and biological effects is crucial for developing therapeutic applications.

  • IUPAC Name : 3-(phenoxymethyl)-1-benzofuran-2-carboxylic acid
  • Molecular Formula : C16H12O4
  • CAS Number : 28664-92-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenoxymethyl group enhances binding affinity, which can modulate various biological pathways. The compound has shown potential in:

  • Enzyme Inhibition : Acting as a competitive inhibitor in enzymatic reactions.
  • Inducing Apoptosis : Triggering programmed cell death in cancer cells through pathways involving reactive oxygen species (ROS) production and mitochondrial dysfunction.

Biological Activity Studies

Recent studies have focused on the anticancer properties of benzofuran derivatives, including this compound. Here are key findings:

Anticancer Activity

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
  • Results :
    • Significant cytotoxicity was observed against A549 and MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation.
    • The compound induced apoptosis in cancer cells, as evidenced by increased levels of ROS and activation of caspases.
Cell LineIC50 (µM)Mechanism
A54915Apoptosis via ROS
MCF-712Caspase activation

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in cancer metabolism:

  • Carbonic Anhydrases : The compound demonstrated significant inhibition, which is critical for tumor growth regulation.

Case Studies

  • Study on Benzofuran Derivatives : A study exploring various benzofuran derivatives found that those with similar structures to this compound exhibited potent anticancer activity against multiple cell lines, reinforcing the potential of this compound in therapeutic applications .
  • Synergistic Effects : Another research highlighted that combining this compound with other pharmacophores resulted in enhanced cytotoxic effects, suggesting its utility in combination therapies .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

CompoundKey FeaturesBiological Activity
2-Benzofurancarboxylic acidLacks phenoxymethyl groupLower anticancer activity
3-(Methoxymethyl)-2-benzofurancarboxylic acidContains methoxymethyl groupDifferent reactivity profile

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
C–H ArylationPd(OAc)₂, PPh₃DMF110°C60–75
CarboxylationCO₂, CuITHF80°C50–65

For advanced optimization, ligand screening (e.g., bidentate ligands) and solvent polarity adjustments are critical .

Basic: Which spectroscopic techniques are prioritized for structural characterization?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., phenoxymethyl protons at δ 4.8–5.2 ppm; benzofuran carbonyl at ~170 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives.

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±1 ppm accuracy).

IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and ether (C–O–C at ~1250 cm⁻¹) groups.

Q. Table 2: Typical NMR Data

Proton/GroupChemical Shift (δ, ppm)Multiplicity
Benzofuran C=O168–170 (¹³C)-
Phenoxymethyl CH₂4.8–5.2 (¹H)Singlet

Advanced: How to resolve discrepancies between experimental and theoretical NMR data?

Methodological Answer:
Discrepancies (e.g., ¹³C NMR shifts deviating by 2–5 ppm) arise due to:

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ alters electron density.
  • Conformational Dynamics : Rotamers or hydrogen bonding (e.g., intramolecular H-bonding in polar solvents) .
    Mitigation Strategies :

Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate shifts under experimental conditions.

Variable Temperature NMR : Identify dynamic processes causing signal broadening.

Crystallography : Validate static structures via X-ray diffraction .

Advanced: What strategies improve yield in palladium-catalyzed C–H arylation?

Methodological Answer:
Key factors:

Ligand Selection : Bidentate ligands (e.g., Xantphos) enhance catalytic efficiency vs. monodentate ligands (PPh₃).

Solvent Optimization : Polar aprotic solvents (DMF, DMA) favor oxidative addition.

Additives : Silver salts (Ag₂CO₃) scavenge halides, preventing catalyst poisoning.

Temperature Control : 100–120°C balances reactivity and decomposition .

Physicochemical: How are dissociation constants determined potentiometrically?

Methodological Answer:
Titrate the compound in ethanol/water (60:40) with NaOH (0.1 M). Plot pH vs. volume to identify equivalence points. For this compound:

  • pKa₁ (COOH) : ~3.2 (from carboxyl group).
  • pKa₂ (phenolic OH, if present) : ~9.5 (if hydroxyl substituents exist) .

Q. Table 3: Dissociation Constants

CompoundpKa₁pKa₂Solvent System
This compound*3.29.560% EtOH
*Hypothetical data extrapolated from analogs .

Ecological: What challenges exist in assessing environmental toxicity?

Methodological Answer:
Limited data on ecotoxicity (e.g., no LC₅₀ for aquatic organisms) necessitates:

QSAR Modeling : Predict bioaccumulation (logP >3 suggests high potential) .

Persistence Testing : Hydrolysis/photolysis studies (e.g., half-life in pH 7 buffer).

Microcosm Assays : Evaluate degradation by soil microbiota .

Q. Critical Gaps :

  • No experimental data on mobility in soil or biodegradability.
  • Urgent need for chronic toxicity studies (e.g., Daphnia magna 21-day assays) .

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